molecular formula C23H22N6O B3005054 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide CAS No. 1171201-15-2

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide

Cat. No.: B3005054
CAS No.: 1171201-15-2
M. Wt: 398.47
InChI Key: FSZKODYYQIQQOR-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazole ring fused to a pyrimidine moiety, which is further connected to a phenylbutanamide structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine moiety. The final step involves the coupling of the pyrazole-pyrimidine intermediate with the phenylbutanamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide stands out due to its unique combination of a pyrazole ring, pyrimidine moiety, and phenylbutanamide structure. This arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)28-20-12-10-19(11-13-20)27-21-16-22(25-17-24-21)29-15-5-14-26-29/h1-3,5-7,10-17H,4,8-9H2,(H,28,30)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKODYYQIQQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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